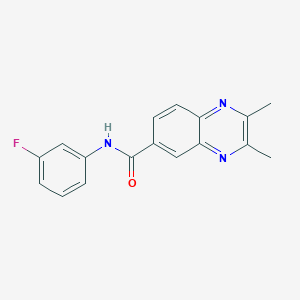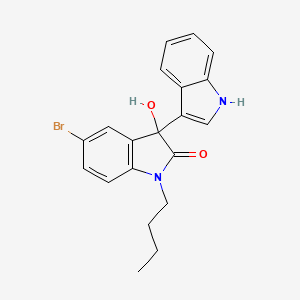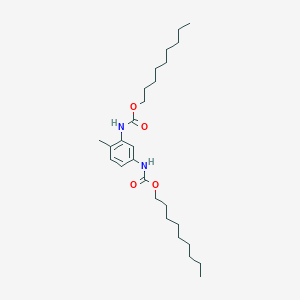![molecular formula C21H27NO2 B14951498 N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide](/img/structure/B14951498.png)
N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide typically involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form 2-(2-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts to speed up the reaction.
化学反応の分析
Types of Reactions
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces halogenated or nitrated aromatic compounds.
科学的研究の応用
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- **N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine
- N,N-Diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride
- N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3,5-dinitrobenzamide
Uniqueness
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C21H27NO2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H27NO2/c1-16(2)19-11-9-17(3)15-20(19)24-14-13-22-21(23)12-10-18-7-5-4-6-8-18/h4-9,11,15-16H,10,12-14H2,1-3H3,(H,22,23) |
InChIキー |
MCCXOXHXOBPTAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14951422.png)
![1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B14951437.png)

![propan-2-yl 5-carbamoyl-2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951453.png)
![Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951460.png)
![2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-propylacetamide (non-preferred name)](/img/structure/B14951466.png)
![[(3E)-3-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-cyano-4-methyl-2,6-dioxo-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B14951471.png)

![3,7-dimethyl-4,8-dinitro-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene](/img/structure/B14951482.png)
![1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid](/img/structure/B14951490.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide](/img/structure/B14951496.png)

![2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B14951507.png)
